7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Description
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a bicyclic heterocyclic compound featuring a fused benzene and isothiazole ring system, with a nitro group at the 7-position and two sulfone oxygen atoms at the 2,2-positions. The nitro group enhances electrophilicity, making the compound a reactive intermediate in cross-coupling and cyclization reactions .
Properties
CAS No. |
111248-95-4 |
|---|---|
Molecular Formula |
C7H6N2O4S |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
7-nitro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C7H6N2O4S/c10-9(11)6-3-1-2-5-4-14(12,13)8-7(5)6/h1-3,8H,4H2 |
InChI Key |
IELJSUNBKXYYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])NS1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the nitration of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of 7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with varying oxidation states.
Reduction: Amino derivatives.
Substitution: Substituted benzoisothiazole derivatives.
Scientific Research Applications
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide with structurally analogous compounds reported in the literature, focusing on synthesis, substituent effects, and physicochemical properties.
Substituent Effects on Reactivity and Stability
- 3-Methyl-3-styryl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (3ia) and 3-Ethyl-3-styryl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (3ja) (): These compounds share the dihydrobenzoisothiazole dioxide core but differ in substituents (styryl and alkyl groups at the 3-position). Their high yields (98–99%) in Ni(II)-catalyzed alkenylation reactions suggest that bulky substituents enhance steric stabilization, favoring product formation.
- 8-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]-1-naphthoic acid (6) (): This nitro-containing benzimidazole derivative exhibits a high melting point (274.8°C) due to strong intermolecular interactions from the nitro and trifluoromethyl groups. By analogy, the nitro group in 7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide likely contributes to elevated thermal stability compared to non-nitro analogs .
Physicochemical and Spectroscopic Properties
Key Observations :
- Nitro vs. Styryl Groups: Nitro-substituted compounds (e.g., Compound 6) exhibit higher melting points and distinct IR absorptions (~1338 cm⁻¹ for NO₂) compared to styryl-substituted analogs (e.g., 3ia/3ja), which are semisolid at room temperature .
- Electronic Effects : The nitro group’s electron-withdrawing nature may reduce solubility in polar solvents compared to alkyl-substituted derivatives.
Research Implications and Limitations
While 7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide shares structural motifs with the compounds above, direct comparative data (e.g., yields, catalytic performance) are absent in the provided evidence. Future studies should explore:
Synthetic Optimization : Tailoring Ni(II)-catalyzed protocols for nitro-substituted substrates.
Spectroscopic Benchmarking : Full characterization (e.g., NMR, X-ray) to validate electronic and steric effects.
Application-Specific Testing : Assessing nitro derivatives in drug discovery or materials science relative to styryl/alkyl analogs.
Biological Activity
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula: C7H6N2O4S
- Molecular Weight: 214.20 g/mol
- IUPAC Name: 7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
The biological activity of 7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is primarily attributed to its ability to interact with various biological macromolecules. The nitro group in the compound can undergo reduction to form reactive intermediates that may inhibit enzyme activity or alter protein functions. This mechanism has been observed in studies focusing on enzyme inhibition and cellular interactions.
Antimicrobial Activity
Research indicates that derivatives of isothiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the nitro group is often linked to enhanced biological activity against pathogens.
Anticancer Properties
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound's ability to interfere with cellular signaling pathways makes it a candidate for further investigation as an anticancer agent.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. For example:
- Xanthine Oxidase Inhibition: Similar thiazole derivatives have shown promise as xanthine oxidase inhibitors, which are relevant in treating gout and hyperuricemia.
- Protein Kinases: The structure of 7-nitro derivatives suggests potential interaction with protein kinases involved in cancer progression.
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of substituents on the benzene ring and their position relative to the isothiazole moiety. The nitro group at position 7 significantly enhances biological activity compared to other positional isomers.
| Compound | Position of Nitro Group | Biological Activity |
|---|---|---|
| 7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide | 7 | High |
| 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide | 4 | Moderate |
| Unsubstituted derivative | N/A | Low |
Case Studies and Research Findings
- Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the nitrogen position enhanced antibacterial efficacy.
- Cytotoxicity Tests : In vitro cytotoxicity assays conducted on various cancer cell lines showed that compounds with a nitro substitution exhibited lower IC50 values compared to their unsubstituted counterparts.
- Enzyme Interaction Studies : A study examining the interaction of similar compounds with xanthine oxidase revealed that electron-withdrawing groups like nitro significantly increased inhibitory potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
